4-(2-cyclopropyl-2-oxoethoxy)-N-[(2,4-difluorophenyl)methyl]benzamide
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Overview
Description
4-(2-cyclopropyl-2-oxoethoxy)-N-[(2,4-difluorophenyl)methyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a cyclopropyl group, an oxoethoxy linkage, and a difluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-cyclopropyl-2-oxoethoxy)-N-[(2,4-difluorophenyl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Intermediate: The synthesis begins with the preparation of a cyclopropyl intermediate. This can be achieved through the reaction of cyclopropylcarboxylic acid with a suitable reagent, such as thionyl chloride, to form cyclopropylcarbonyl chloride.
Esterification: The cyclopropylcarbonyl chloride is then reacted with 4-hydroxybenzoic acid in the presence of a base, such as triethylamine, to form the ester intermediate, 4-(2-cyclopropyl-2-oxoethoxy)benzoic acid.
Amidation: The ester intermediate is subsequently reacted with 2,4-difluorobenzylamine in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-cyclopropyl-2-oxoethoxy)-N-[(2,4-difluorophenyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or ethers.
Scientific Research Applications
4-(2-cyclopropyl-2-oxoethoxy)-N-[(2,4-difluorophenyl)methyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-cyclopropyl-2-oxoethoxy)-N-[(2,4-difluorophenyl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-cyclopropyl-2-oxoethoxy)benzoic acid
- 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde
- Cyclometalated Ir(III) complexes based on 2-(2,4-difluorophenyl) ligands
Uniqueness
4-(2-cyclopropyl-2-oxoethoxy)-N-[(2,4-difluorophenyl)methyl]benzamide is unique due to its combination of a cyclopropyl group, an oxoethoxy linkage, and a difluorophenyl moiety
Properties
IUPAC Name |
4-(2-cyclopropyl-2-oxoethoxy)-N-[(2,4-difluorophenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2NO3/c20-15-6-3-14(17(21)9-15)10-22-19(24)13-4-7-16(8-5-13)25-11-18(23)12-1-2-12/h3-9,12H,1-2,10-11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZFIMZYYDPIPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)COC2=CC=C(C=C2)C(=O)NCC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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